Proto-pa

Ovarian Cancer Cytotoxicity Drug Discovery

Researchers studying steroidal saponins require isoform-specific probes-generic substitution across the Paris saponin family risks functional divergence. Proto-pa (Parisaponin I, CAS 561007-63-4, ≥98% HPLC) is a structurally defined furostanol saponin with fully elucidated stereochemistry. • Most toxic Paris saponin in vivo (zebrafish LC50: 122.2 ng/mL)-definitive positive control for p53/wnt pathway-mediated toxicity screens. • Superior cytotoxicity vs. etoposide in SKOV3 (IC50: 3.1 vs. 15.9 µM) with 52% oral tumor growth inhibition. • Induces G2-M arrest & mitochondrial apoptosis via Bax upregulation, cytochrome c release, caspase-9/-3 activation.

Molecular Formula C50H82O22
Molecular Weight 1035.2 g/mol
CAS No. 561007-63-4
Cat. No. B3029166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProto-pa
CAS561007-63-4
Molecular FormulaC50H82O22
Molecular Weight1035.2 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
InChIInChI=1S/C50H82O22/c1-20(19-64-44-39(60)37(58)34(55)29(16-51)67-44)8-13-50(63)21(2)32-28(72-50)15-27-25-7-6-23-14-24(9-11-48(23,4)26(25)10-12-49(27,32)5)66-47-43(71-45-40(61)36(57)33(54)22(3)65-45)41(62)42(31(18-53)69-47)70-46-38(59)35(56)30(17-52)68-46/h6,20-22,24-47,51-63H,7-19H2,1-5H3
InChIKeyFAFUWLJMHOPRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proto-pa (Parisaponin I) Steroidal Saponin Standard


Proto-pa, formally known as Parisaponin I (CAS 561007-63-4), is a furostanol-type steroidal saponin with the molecular formula C50H82O22, primarily isolated from the rhizomes of Paris yunnanensis Franch. . This compound is a key member of the Paris saponin family, a group of phytochemicals extensively studied for their potent anticancer properties. Proto-pa has been characterized as a potent inhibitor of the cell cycle, demonstrating significant cytotoxic activity against a broad panel of human cancer cell lines and is used as a high-purity analytical reference standard .

Why Parisaponin I Is Not Interchangeable


The Paris saponins, while structurally related, exhibit starkly divergent pharmacological profiles that preclude generic substitution. For instance, furostanol-type saponins like Proto-pa are structurally distinct from spirostanol-type saponins such as pennogenin glycosides, a difference that directly dictates their biological activity. In a 2003 study, furostanol-type saponins, including Parisaponin I, failed to show protective effects on gastric lesions, whereas spirostanol-type analogs demonstrated potent activity [1]. This class-level evidence underscores that a minor modification in the steroidal core or glycosidic moiety can lead to a complete loss or gain of function. Further comparative studies have quantified significant differences in cytotoxicity, therapeutic index, and target organ toxicity among Paris saponins I, II, and VII, confirming that each isoform must be individually validated for a specific research application [2].

Proto-pa (Parisaponin I) Comparative Evidence


Superior Cytotoxicity vs Etoposide in Ovarian Cancer

In a direct head-to-head comparison, Parisaponin I (PSI) demonstrated significantly greater lethal efficacy against SKOV3 ovarian cancer cells than the established chemotherapeutic agent etoposide (VP16). At an equal treatment concentration of 10 µmol/L, PSI achieved a maximum growth inhibition rate of 81.3%, compared to only 70.6% for VP16 [1]. This increased potency is further reflected in the pharmacodynamic parameters: the IC50, TGI, and LC50 values for PSI were 3.1, 9.3, and 9.0 µmol/L, respectively, compared to 3.2, 9.7, and 15.9 µmol/L for VP16, indicating that PSI's lethal concentration (LC50) was nearly 1.8-fold lower [1].

Ovarian Cancer Cytotoxicity Drug Discovery

Selective Cancer Cell Cytotoxicity

Parisaponin I exhibits a selective cytotoxicity profile that favors its use over less discriminating agents. An IC50 of <15 µmol/L was consistently observed for PSI across a panel of cancer cell lines (HEC-1A, A549, HepG2, SiHa, CaSki, SKOV3), while at the same concentrations, treatment of non-cancer-derived cells (human ovarian surface epithelial, airway epithelial, vascular smooth muscle, and meningeal cells) resulted in only marginal toxic effects [1]. This is in contrast to agents like etoposide, which are known for significant off-target toxicity.

Cancer Selectivity Therapeutic Window Toxicity

Peak Developmental Toxicity in Zebrafish

A comparative toxicity study in a zebrafish model quantified the differential potency of Paris saponins, identifying Parisaponin I as the most toxic congener. The LC50 values were determined to be 122.2 ng/mL for Parisaponin I, 210.7 ng/mL for Paris saponin II, and 566.2 ng/mL for Paris saponin VII, making Parisaponin I 4.6-fold more potent than Paris saponin VII [1]. Parisaponin I was also the only compound to induce cardiovascular toxicity, in addition to the hepatotoxicity observed with all three saponins [1].

Developmental Toxicology In Vivo Screening Safety Pharmacology

Oral Antitumor Efficacy in Xenograft

Supporting its potential for clinical translation, Parisaponin I demonstrated significant antitumor efficacy in vivo via oral administration. In a subcutaneous SKOV3 xenograft mouse model, oral (p.o.) administration of PSI significantly inhibited tumor growth by 52%, while intraperitoneal (i.p.) injection achieved 66% inhibition [1]. This demonstrates that PSI retains substantial pharmacological activity after oral absorption, a key differentiator from many peptide or complex natural product-based candidates that require intravenous delivery.

In Vivo Pharmacology Oral Bioavailability Xenograft Model

Proto-pa (Parisaponin I) Research Applications


Developmental Toxicology Positive Control

Given its quantified potency as the most toxic Paris saponin in a zebrafish model (LC50: 122.2 ng/mL), Proto-pa is the definitive positive control for any in vivo screen assessing the developmental or organ-specific toxicity of novel steroidal saponins or natural product libraries. Its unique ability to induce cardiovascular toxicity, which is absent from close analogs like Paris saponin II and VII, makes it an essential tool for probing p53 and wnt pathway-mediated toxicological mechanisms [1].

Oral Anti-Ovarian Cancer Lead Compound

The combination of superior cytotoxic lethality against ovarian cancer cells (IC50 of 3.1 µM on SKOV3) compared to the clinical drug etoposide, coupled with a broad therapeutic window against normal cells, makes Proto-pa an unmatched starting point for lead optimization [1]. Its proven in vivo oral efficacy (52% tumor growth inhibition) resolves a key limitation of many natural compounds, positioning it as a privileged scaffold for medicinal chemistry efforts targeting orally available cancer treatments [1].

Mitochondrial Apoptosis & G2-M Arrest Probe

Proto-pa's mechanism of action is distinct and well-defined, involving G2-M cell cycle arrest and induction of the mitochondrial apoptosis pathway via Bax upregulation, cytochrome c release, and caspase-9/-3 activation [1]. Researchers investigating the precise molecular switches of programmed cell death can use Proto-pa as a highly specific chemical probe, notably superior to etoposide, an agent with which Proto-pa shows a direct contrast in mechanism and lethal efficacy (LC50 of 9.0 µM vs 15.9 µM) [1].

Analytical Reference Standard for QC

As a defined chemical entity of high purity (available at >98%) with a fully elucidated stereochemistry, Proto-pa serves as an essential reference standard for the quantification of Paris saponins in complex botanical matrices or pharmacokinetic studies [1]. Its structural uniqueness among the Paris saponins is a key differentiator, as demonstrated by a specific study where only spirostanol-type, not furostanol-type saponins like Proto-pa, showed activity in a gastric lesion assay, proving that chemical identity profoundly dictates functional outcome and necessitates its use as a specific standard [2].

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